GFB-204
Description
GFB-204 is a macrocyclic synthetic compound developed as a dual inhibitor targeting platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF), both critical drivers of tumor angiogenesis and proliferation. Its design leverages a calix-[4]-arene scaffold modified at the lower rim with alkylether groups to stabilize a cone conformation, enabling precise projection of functional groups to disrupt PDGF and VEGF binding to their receptors .
Properties
Molecular Formula |
C13H16F3NO2 |
|---|---|
Appearance |
Solid powder |
Synonyms |
GFB204; GFB-204; GFB 204.; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanistic Insights :
- GFB-204 binds to surface residues on PDGF and VEGF that are essential for receptor interactions, thereby antagonizing receptor tyrosine phosphorylation. Its inhibitory IC50 values are 190 nM for PDGF and 480 nM for VEGF .
- It exhibits high selectivity, sparing epidermal growth factor (EGF), basic fibroblast growth factor (bFGF), and insulin-like growth factor 1 (IGF-1) signaling pathways, as evidenced by unaffected phosphorylation of Erk1/2, Akt, and STAT3 in response to these stimuli .
Preclinical Efficacy :
- In vitro, this compound inhibits capillary network formation (a hallmark of angiogenesis) at nanomolar concentrations.
- In vivo, daily administration of 5 mg/kg in nude mice significantly suppresses tumor growth across multiple human cancer models, demonstrating potent antiangiogenic and antitumor effects .
Development Status: this compound is currently in preclinical development by Tigris Pharmaceuticals, with initial Phase I trials planned as early as 2007 .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Profiles of this compound and Related Inhibitors
Mechanistic and Efficacy Comparisons
This compound vs. HBS 3
Target Specificity :
Therapeutic Scope :
This compound vs. Calix-[4]-arene Library Compounds
- Potency :
- Selectivity :
Clinical and Commercial Differentiation
- Sunitinib (a multi-targeted RTK inhibitor): While approved for renal cell carcinoma, sunitinib inhibits >50 kinases, leading to toxicity (e.g., hypertension, fatigue). This compound’s selectivity may improve tolerability .
- This compound’s oral bioavailability and dual targeting offer logistical and mechanistic advantages .
Preparation Methods
Multi-Step Synthesis Process
The synthesis of GFB-204 is a multi-step chemical process involving the following key stages:
Functionalization of Calixarene Scaffold: The starting calixarene molecule undergoes selective functionalization at both the upper and lower rims. Alkylether modifications at the lower rim stabilize the cone conformation, while the upper rim is derivatized with groups that target PDGF and VEGF binding sites.
Control of Reaction Conditions: Precise control of reaction parameters such as temperature, solvent choice, and reaction time is crucial to optimize yield and purity. Typical solvents include polar aprotic solvents compatible with calixarene chemistry.
Purification and Characterization: Post-synthesis, this compound is purified using chromatographic techniques. Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), ensuring the integrity of the molecular framework and functional groups.
Detailed Reaction Scheme and Conditions
| Step | Reaction Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Calixarene core synthesis | Standard macrocyclization methods | Formation of calixarene scaffold |
| 2 | Lower rim alkylether functionalization | Controlled alkylation, ~60-80°C | Stabilized cone conformation |
| 3 | Upper rim functional group attachment | Nucleophilic substitution, RT-50°C | Introduction of receptor-targeting moieties |
| 4 | Purification | Chromatography (HPLC/flash) | Isolation of pure this compound |
| 5 | Structural confirmation | NMR (1H, 13C), MS | Verification of molecular structure |
Note: RT = room temperature.
Analytical Techniques for Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical environment of hydrogen and carbon atoms, verifying the successful functionalization of the calixarene scaffold.
Mass Spectrometry (MS): Provides molecular weight confirmation and helps detect any impurities or side products.
Spectral Characteristics: this compound exhibits distinct spectral signatures that facilitate its identification and quantification in biological assays.
Summary Table: Key Parameters in this compound Preparation
| Parameter | Description/Value | Notes |
|---|---|---|
| Molecular Formula | C$${24}$$H$${28}$$N$${4}$$O$${4}$$ | Confirmed by MS |
| Molecular Weight | 440.50 g/mol | Verified by mass spectrometry |
| Core Scaffold | Calixarene | Macrocyclic, cone conformation |
| Functional Groups | Alkylether (lower rim), receptor-targeting (upper rim) | Enables selective receptor binding |
| Reaction Temperature | 25–80°C | Depends on step |
| Solvents | Polar aprotic solvents | Optimized for yield and purity |
| Purification Method | Chromatography (HPLC/flash) | Ensures compound purity |
| Analytical Techniques | NMR, MS | Structural confirmation |
| IC$$_{50}$$ Values (PDGF/VEGF) | 190 nM / 480 nM | Indicates potency |
Q & A
Q. What is the molecular mechanism of GFB-204 in inhibiting PDGF and VEGF signaling pathways?
this compound is a synthetic dual inhibitor targeting platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF) receptor tyrosine phosphorylation. It binds competitively to the extracellular domains of these receptors, preventing ligand-induced activation. Experimental studies using calix-[4]-arene-based inhibitor libraries demonstrated this compound's IC50 values of 190 nM (PDGF) and 480 nM (VEGF) in receptor phosphorylation assays. Mechanistically, it disrupts downstream signaling pathways (e.g., Erk1/2, Akt) without affecting other growth factors like EGF or IGF-1 .
Q. What in vitro assays are recommended to evaluate this compound's anti-angiogenic activity?
Key assays include:
- Capillary network formation assays : Use human umbilical vein endothelial cells (HUVECs) to quantify tubule formation inhibition.
- Receptor phosphorylation assays : Measure PDGFR-β and VEGFR-2 phosphorylation via Western blotting or ELISA.
- Cell proliferation assays : Assess inhibition in cancer cell lines (e.g., A549 lung carcinoma) using MTT or BrdU incorporation. These methods should include controls for selectivity (e.g., testing against EGF-stimulated pathways) and dose-response curves to validate potency .
Advanced Research Questions
Q. How to design a preclinical study evaluating this compound's efficacy in suppressing tumor angiogenesis in vivo?
- Model selection : Use xenograft models (e.g., human tumor cells implanted in nude mice) to monitor tumor growth and angiogenesis.
- Dosage and administration : Optimize dosing based on pharmacokinetic studies (e.g., 10–50 mg/kg, intraperitoneal, twice weekly).
- Endpoint analysis : Quantify microvessel density via CD31 immunohistochemistry and measure serum VEGF/PDGF levels.
- Data validation : Include sham-treated controls and cross-validate results with orthogonal methods (e.g., MRI for tumor vascularization). Reference methodologies from preclinical protocols in .
Q. How to resolve contradictory data on this compound's selectivity across cancer models?
Contradictions may arise from differences in receptor isoform expression or off-target effects. Strategies include:
- Proteomic profiling : Use mass spectrometry to identify unintended kinase interactions.
- Isoform-specific knockdowns : Apply siRNA to isolate PDGFR-β vs. VEGFR-2 contributions in resistant models.
- Meta-analysis : Compare datasets across studies using tools like PRISMA guidelines to identify confounding variables (e.g., tumor microenvironment heterogeneity). See for qualitative contradiction frameworks.
Q. What experimental controls are critical when assessing this compound's synergy with chemotherapy agents?
- Monotherapy controls : Test this compound and chemotherapy agents (e.g., cisplatin) separately to establish baseline efficacy.
- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
- Toxicity controls : Monitor organ-specific toxicity (e.g., liver enzymes, renal function) to distinguish therapeutic synergy from adverse effects. Document protocols per .
Methodological Considerations
Q. How to ensure reproducibility in this compound studies?
- Detailed supplementary materials : Include raw data, instrument settings (e.g., Western blot antibody dilutions), and statistical code in supporting information.
- Reagent validation : Certify compound purity (>95% via HPLC) and receptor specificity using knockout cell lines.
- Adhere to FAIR principles : Make data Findable, Accessible, Interoperable, and Reusable. Follow guidelines in .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound experiments?
- Non-linear regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) using software like GraphPad Prism.
- ANOVA with post-hoc tests : Compare multiple dose groups (e.g., Tukey’s HSD for pairwise differences).
- Bootstrap resampling : Estimate confidence intervals for IC50 values in small sample sizes. Reference .
Data Interpretation and Reporting
Q. How to contextualize this compound's preclinical efficacy for grant applications?
- Comparative benchmarking : Highlight IC50 values against known inhibitors (e.g., sunitinib for VEGF/PDGF).
- Clinical relevance : Link tumor growth inhibition rates (e.g., 60% reduction in xenograft volume) to human equivalent doses.
- Gap analysis : Emphasize unanswered questions (e.g., resistance mechanisms) to justify further funding. Use frameworks from .
Q. What ethical considerations apply when publishing negative or inconclusive results on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
